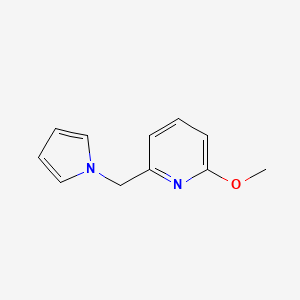
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Vue d'ensemble
Description
“2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine” is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine” is 1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine and its derivatives are studied extensively due to their biological activity and practical applications. The compound is synthesized using a synthetic approach involving the reaction of 1,3-dilithiated 1-methyl-2(prop-2-ynyl)-1H-pyrrole with isothiocyanates. This process leads to pyridines from dihydropyridines whose aromatization is generally achieved via oxidation, indicating the compound's reactivity and potential utility in chemical synthesis (Nedolya et al., 2015).
Biological and Medicinal Applications
- A derivative of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine has been involved in studies related to its antibacterial and antifungal activities. The compound's structure and bioactivity were analyzed, revealing its potential in medical and agricultural chemistry (V. V. Bhuva et al., 2015).
- Another application of a related compound involves its interaction with biomolecules and cytotoxicity. The compound was investigated through various techniques, including spectroscopic and computational methods, revealing insights into its potential interactions with DNA and its cytotoxic effects on human tumor cell lines (S. Chithiraikumar & M. A. Neelakantan, 2016).
Catalytic and Material Applications
- Zinc complexes with multidentate nitrogen ligands, including a derivative of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine, were synthesized and studied as catalysts for Aldol reactions. These studies demonstrate the compound's relevance in catalysis and its potential mimicry of the active site of zinc-dependent class II aldolases (T. Darbre et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-6-(pyrrol-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJLICWPZNPWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)
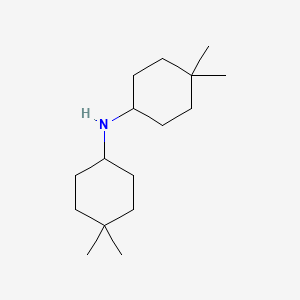

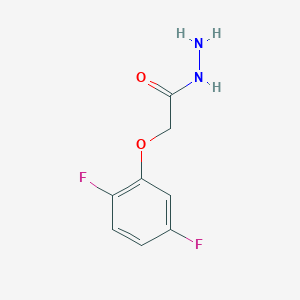
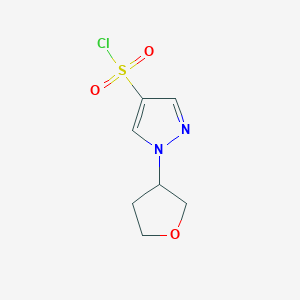
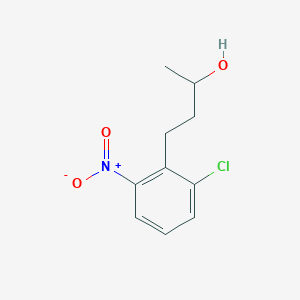
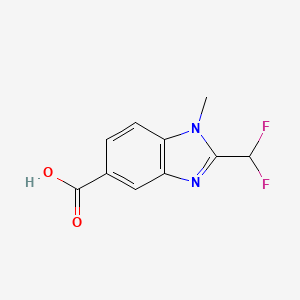

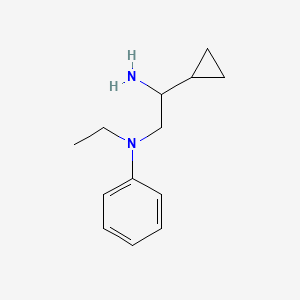
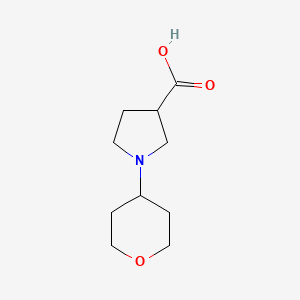
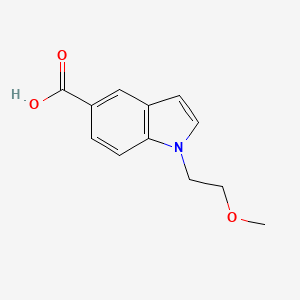
![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)
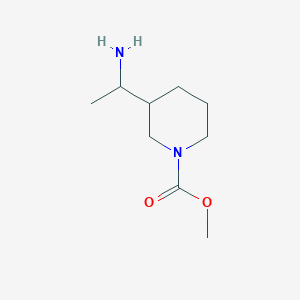
![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)